4-Butyldihydro-2(3h)-furanone
Description
Historical Perspectives on Dihydrofuranone Chemistry and 4-Butyldihydro-2(3H)-furanone
The study of dihydrofuranones, a class of five-membered lactones, is a subset of the broader field of lactone chemistry. The foundational work on lactones dates back to the 19th century, with significant progress in understanding their formation and reactivity throughout the 20th century. Dihydrofuranones, including γ-butyrolactone as the simplest member, were initially investigated for their fundamental chemical properties and reactions. wikipedia.org Early research focused on methods of synthesis, typically involving the intramolecular cyclization of corresponding hydroxy acids. nih.gov
The specific investigation of this compound, or γ-octalactone, gained momentum with the development of analytical techniques like gas chromatography-mass spectrometry (GC-MS), which allowed for its identification in natural sources and food products. mdpi.comresearchgate.net Its desirable organoleptic properties spurred further research into its synthesis, both through classical chemical methods and, more recently, through biotechnological routes. scentree.comdpi.com The pursuit of "natural" flavoring agents has been a significant driver in the more recent history of γ-octalactone research. nih.govmedcraveonline.com
Significance of this compound within Lactone Chemistry
Lactones are cyclic esters that are widespread in nature and play crucial roles in the flavor and fragrance of many foods and natural products. researchgate.net Within this broad class, γ-lactones, which have a five-membered ring, are particularly stable and common. This compound is a prominent example of a γ-lactone and serves as a model compound for studying the structure-activity relationships of this class. foodb.ca
Its significance extends beyond its sensory properties. The chemistry of this compound involves reactions typical of esters, such as hydrolysis and nucleophilic addition at the carbonyl group. evitachem.com However, its cyclic nature imparts specific conformational constraints that can influence its reactivity compared to acyclic esters. Furthermore, its role as a chiral molecule, existing as (R)- and (S)-enantiomers with potentially different sensory profiles, adds another layer of chemical complexity and importance. The enantioselective synthesis of γ-octalactone is a topic of ongoing research, highlighting its importance in stereoselective synthesis studies.
Overview of Research Trajectories in this compound Studies
Research on this compound has followed several key trajectories:
Synthesis: Early research focused on chemical synthesis, often starting from precursors like 4-hydroxyoctanoic acid and employing acid catalysis for intramolecular esterification. scentree.co More contemporary research has increasingly shifted towards biotechnological production to meet the demand for natural flavors. researchgate.net This involves using microorganisms, such as yeasts and fungi (e.g., Yarrowia lipolytica, Trichoderma viridae), to convert substrates like castor oil or fatty acids into γ-octalactone through processes like β-oxidation. mdpi.comnih.govresearchgate.netresearchgate.net Genetic and metabolic engineering of these microorganisms to improve yield and efficiency is an active area of investigation. nih.govresearchgate.net
Analytical and Structural Elucidation: A significant body of research has been dedicated to the detection and quantification of this compound in various matrices, from food and beverages to natural extracts. mdpi.comtandfonline.comnih.gov Techniques like solid-phase microextraction (SPME) coupled with GC-MS are commonly employed. researchgate.netnih.gov Studies also focus on elucidating its formation pathways in different systems, such as during the thermal processing of food through Maillard reactions and lipid degradation. mdpi.comnih.gov
Applications and Biological Activity: While its primary application is as a flavoring agent in the food and fragrance industries, research has also explored other potential biological activities. cymitquimica.comevitachem.com Some studies have investigated its role as an insect attractant and its potential antimicrobial properties. nih.govevitachem.com Research into its function as a quorum-sensing inhibitor in bacteria has also been reported, suggesting potential applications beyond flavor. evitachem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C8H14O2 | nih.govcymitquimica.comscentree.coprodasynth.com |
| Molecular Weight | 142.20 g/mol | nih.govscentree.coprodasynth.com |
| Appearance | Colorless to slightly yellow liquid | nih.govcymitquimica.comfao.org |
| Odor | Sweet, coconut, fruity | nih.govfao.org |
| Density (at 20°C) | 0.970 - 0.983 g/mL | nih.govfao.orgprodasynth.com |
| Refractive Index (nD20) | 1.443 - 1.447 | nih.govfao.orgprodasynth.com |
| Boiling Point | 234 °C | fao.org |
| Flash Point | 111 °C | prodasynth.com |
| Solubility in Water | 3.6 g/L (at 25°C) | prodasynth.com |
| Log P | 1.6 - 1.98 | nih.govfoodb.ca |
Table 2: Common Synonyms for this compound
| Synonym | Source(s) |
|---|---|
| γ-Octalactone | nih.gov |
| gamma-Octalactone | nih.gov |
| 5-Butyldihydrofuran-2(3H)-one | nih.gov |
| 4-Octanolide | nih.govcymitquimica.com |
| 4-Hydroxyoctanoic acid lactone | nih.gov |
| γ-Butyl-γ-butyrolactone | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-butyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-8(9)10-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRNDJHASWDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508489 | |
| Record name | 4-Butyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22530-99-0 | |
| Record name | 4-Butyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Butyldihydro 2 3h Furanone and Its Analogues
Stereoselective and Enantioselective Synthesis of 4-Butyldihydro-2(3H)-furanone
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound and its analogues, several strategies have been developed to achieve high levels of stereoselectivity and enantioselectivity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
One notable approach involves the use of chiral auxiliaries derived from readily available and inexpensive starting materials like isosorbide. In this method, a chiral methacrylate bearing the isosorbide-derived auxiliary undergoes a SmI₂-induced reductive coupling with a ketone. This reaction, conducted in the presence of a proton source such as (-)-sultam, yields optically active α,γ-substituted γ-butyrolactones with high enantiomeric purity, often exceeding 99% enantiomeric excess (ee) for the trans isomer.
Another strategy employs chiral auxiliary-mediated amide alkylation followed by iodolactonization to construct the γ-butyrolactone ring enantioselectively. This method provides a reliable route to γ-butyrolactones with controlled stereochemistry at the α and γ positions. The choice of chiral auxiliary is critical for the efficiency and stereochemical outcome of these reactions.
| Chiral Auxiliary Approach | Key Reagents | Stereoselectivity | Reference |
| Isosorbide-derived auxiliary | SmI₂, (-)-sultam | Up to >99% ee (trans) | acs.orgrsc.org |
| Amide alkylation/Iodolactonization | Chiral amide, I₂ | High enantioselectivity | nih.gov |
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic systems, including metal complexes and organocatalysts, have been successfully applied to the synthesis of chiral γ-butyrolactones.
Catalytic asymmetric 1,4-addition (conjugate addition) reactions are a powerful method for carbon-carbon bond formation and have been employed in the synthesis of γ-butyrolactones. For instance, the catalytic asymmetric Mukaiyama-Michael addition can be used to create chiral quaternary-tertiary stereocenters found in some γ-butyrolactone structures. nih.gov
The direct vinylogous aldol reaction of 2(5H)-furanone derivatives with aldehydes, catalyzed by chiral organocatalytic systems, provides access to γ-butenolides which can be subsequently reduced to the corresponding γ-butyrolactones. acs.org These reactions often exhibit high diastereomeric ratios and excellent enantioselectivities for a range of aldehydes. acs.org Tryptophan-derived bifunctional catalysts have also been shown to be effective in catalyzing enantioselective vinylogous aldol reactions of halogenated furanones with α-ketoesters. acs.org
| Asymmetric Catalysis Method | Catalyst Type | Key Transformation | Stereoselectivity |
| Mukaiyama-Michael Addition | Chiral Lewis acids (e.g., Ni, lanthanides) | 1,4-addition to α,β-unsaturated systems | High |
| Direct Vinylogous Aldol Reaction | Chiral quaternary ammonium aryloxide | Aldol reaction of furanone derivatives | High dr, excellent ee |
| Vinylogous Aldol Reaction | Tryptophan-derived bifunctional catalyst | Aldol reaction of halogenated furanones | High dr and ee |
Biocatalytic Transformations for Enantiopure this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
For the synthesis of enantiopure this compound and its analogues, enzymatic resolution of racemic mixtures is a common strategy. For example, lipases are frequently used for the kinetic resolution of racemic alcohols or esters. In one approach, a racemic substituted malonate is subjected to enzymatic resolution to obtain the desired (R)-isomer, which is then reduced and cyclized to afford the chiral lactone. acs.org Lipase from Candida rugosa has been identified as a highly efficient enzyme for the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone, enabling the synthesis of optically pure (S)-3-hydroxy-γ-butyrolactone. nih.govresearchgate.net
One-pot, multi-enzyme cascade reactions represent a more advanced biocatalytic approach. A sequential cascade using an enoate reductase and an alcohol dehydrogenase, coupled with a glucose dehydrogenase for cofactor regeneration, has been developed for the synthesis of chiral γ-butyrolactones from ethyl 4-oxo-pent-2-enoates. This method provides the products in high yields and with nearly perfect enantioselectivity. acs.org
| Biocatalytic Method | Enzyme(s) | Substrate/Precursor | Key Advantage |
| Enzymatic Resolution | Lipase | Racemic substituted malonate | Access to specific enantiomer |
| Enzymatic Hydrolysis | Lipase from Candida rugosa | (S)-β-benzoyloxy-γ-butyrolactone | High efficiency and selectivity |
| Two-Enzyme Cascade | Enoate reductase, Alcohol dehydrogenase | Ethyl 4-oxo-pent-2-enoates | High yield and enantioselectivity in one pot |
Novel Cyclization Strategies for Dihydrofuranone Ring Formation
The formation of the dihydrofuranone ring is the cornerstone of any synthesis of this compound. chemicalbook.com Researchers have developed a variety of innovative cyclization strategies to construct this five-membered lactone core efficiently and with control over substitution patterns.
Palladium-Catalyzed Cycloaddition Reactions
Palladium catalysis is a versatile tool in organic synthesis, enabling a wide range of transformations, including the formation of cyclic structures. acs.org Intramolecular palladium-catalyzed allylic alkylations have been extensively studied for the synthesis of γ-lactams and γ-lactones. nih.govacs.org In these reactions, a nucleophile and an electrophile are tethered by an ester moiety, and cyclization is initiated by a palladium(0) catalyst. While ester tethers generally lead to the desired 5-exo cyclization products, challenges such as competition in the oxidative addition step need to be addressed. nih.govacs.org
Palladium(II)-catalyzed intramolecular cyclization of unactivated C(sp³)–H bonds represents a more direct approach to γ-lactone synthesis. Using a directing group, such as a 2-pyridinylisopropyl (PIP) auxiliary, and an oxidant, this method allows for the formation of the lactone ring by functionalizing a typically unreactive C-H bond. researchgate.net
| Palladium-Catalyzed Cyclization | Key Features | Tether/Directing Group |
| Intramolecular Allylic Alkylation | Tethered nucleophile and electrophile | Ester moiety |
| C(sp³)–H Bond Cyclization | Direct functionalization of unactivated C-H bond | 2-Pyridinylisopropyl (PIP) auxiliary |
Radical-Mediated Cyclizations
Radical cyclizations offer a powerful means of forming cyclic compounds, often with high stereoselectivity. These reactions proceed through radical intermediates and are typically initiated by a radical initiator or through photoredox catalysis.
A novel approach for γ-butyrolactone synthesis involves a carboxylative cyclization of allylic alcohols. This method uses the CO₂ radical anion, generated from a metal formate, which adds to the alkene. The subsequent cyclization is facilitated by the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis. acs.org
Organotin species, such as tributyltin hydride, have also been employed to mediate the radical cyclization of bromoacetals to 2-alkoxytetrahydrofurans. These intermediates can then be easily oxidized to the corresponding γ-butyrolactones. This method is noted for its high stereoselectivity. rsc.orgacs.org Furthermore, photoinduced radical cyclization using a phenylselenyl (PhSe) group transfer has been developed for the synthesis of related γ-butyrolactams, demonstrating the potential of this strategy for constructing five-membered heterocyclic rings. nih.gov
| Radical-Mediated Cyclization | Initiation Method | Key Precursor |
| Carboxylative Cyclization | Photoredox/HAT catalysis | Allylic alcohol |
| Organotin-Mediated Cyclization | Tributyltin hydride | Bromoacetal |
| Photoinduced PhSe Group Transfer | Photochemical initiation | N-alkenyl α-PhSe β-keto amide |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of valuable compounds like this compound. These approaches focus on the use of renewable feedstocks, biocatalysis, and environmentally benign reaction conditions to improve the sustainability of the synthetic routes.
One prominent green strategy involves the use of biocatalysts, such as enzymes or whole microbial cells, to perform key synthetic steps with high selectivity and under mild conditions. For instance, the enantioselective synthesis of γ-butyrolactones can be achieved using enzymatic resolutions. Lipases have been successfully employed for the kinetic resolution of racemic intermediates, providing access to enantiopure (R)- or (S)-4-butyldihydro-2(3H)-furanone. Furthermore, ketoreductases are utilized for the stereoselective reduction of keto-acid precursors, a critical step in establishing the desired stereochemistry at the C4 position. The native Streptomyces coelicolor ketoreductase, ScbB, has been effectively used as a biocatalyst for the reduction of A-factor-type hormones to SCB-type hormones, demonstrating the potential of such enzymes in producing structurally diverse γ-butyrolactones. acs.org
Another avenue in green synthesis is the utilization of renewable starting materials derived from biomass. Research has demonstrated the high-yielding synthesis of γ-butyrolactone (GBL) from 2-furanone, which can be renewably synthesized through the catalytic oxidation of xylose-derived furfural. rsc.org This approach not only reduces the reliance on petrochemical feedstocks but also offers a pathway to a more sustainable chemical industry. The hydrogenation of biomass-derived angelica lactone to γ-valerolactone (GVL) further illustrates the potential of this strategy. rsc.org
The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, represents a significant advancement in green synthesis. rsc.org These one-pot systems can reduce the need for intermediate purification steps, minimizing solvent usage and waste generation. Co-expression of multiple enzymes in a single host organism can enhance the efficiency of these cascades by facilitating the transfer of intermediates between active sites. rsc.org
| Green Chemistry Approach | Key Features | Example Application in γ-Butyrolactone Synthesis |
| Biocatalysis | Use of enzymes (e.g., lipases, ketoreductases) or whole cells for high selectivity and mild reaction conditions. | Enantioselective resolution of racemic intermediates to produce chiral 4-alkyl-γ-butyrolactones. acs.orgnih.gov |
| Renewable Feedstocks | Utilization of biomass-derived starting materials to reduce dependence on fossil fuels. | Synthesis of γ-butyrolactone from 2-furanone, which is derived from furfural obtained from xylose. rsc.org |
| Biocatalytic Cascades | Multiple enzymatic steps are performed in a single reaction vessel, minimizing waste and improving efficiency. | One-pot synthesis of chiral 3-hydroxy-γ-butyrolactone from a prochiral precursor using a two-enzyme system. rsc.org |
| Heterogeneous Catalysis | Use of solid catalysts that can be easily separated and recycled, reducing waste. | Palladium supported on humin-derived activated carbon (Pd/HAC) for the hydrogenation of 2-furanone to γ-butyrolactone. rsc.org |
Functionalization and Derivatization of this compound
The structural framework of this compound offers several sites for chemical modification, enabling the synthesis of a diverse range of analogues with potentially unique properties and applications. Functionalization can be targeted at the butyl side chain or the lactone ring itself.
The n-butyl group at the C4 position of the lactone ring, while generally unreactive, can be functionalized through various synthetic strategies. Regioselective oxidation, for instance, can introduce hydroxyl or carbonyl groups at specific positions along the alkyl chain, although controlling the position of oxidation can be challenging. More controlled approaches often involve the synthesis of the lactone from precursors that already contain the desired functionality on the side chain.
For example, starting with a functionalized keto-ester, where a protected hydroxyl or amino group is present on the octanoyl chain, allows for the synthesis of this compound analogues with a functional group at a predetermined position on the butyl moiety. Subsequent deprotection and further derivatization can then be performed on the final lactone product.
While direct C-H activation of the butyl chain is a desirable but challenging goal, advancements in catalysis may offer future pathways for such regioselective transformations.
The lactone ring of this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbonyl group is susceptible to nucleophilic attack, leading to ring-opening reactions. For instance, reaction with amines can yield the corresponding γ-hydroxyamides, while reduction with strong reducing agents like lithium aluminum hydride affords the corresponding 1,4-diol.
The α-position to the carbonyl group (C3) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents such as alkyl, halogen, or acyl groups at this position. The stereocontrol of these alkylation reactions is a key aspect in the synthesis of more complex γ-butyrolactone derivatives.
Furthermore, the ester linkage of the lactone can be cleaved under acidic or basic conditions, providing access to the corresponding γ-hydroxy carboxylic acid. This open-chain form can then be subjected to further chemical modifications before relactonization.
| Reaction Type | Reagents and Conditions | Product Type |
| Ring-Opening Aminolysis | Amine (e.g., R-NH₂) | γ-Hydroxyamide |
| Ring-Opening Reduction | Strong reducing agent (e.g., LiAlH₄) | 1,4-Diol |
| α-Alkylation | Strong base (e.g., LDA) followed by an electrophile (e.g., R-X) | α-Substituted γ-butyrolactone |
| Hydrolysis | Acid or base catalysis | γ-Hydroxy carboxylic acid |
The incorporation of this compound units into polymeric structures has been explored, primarily through ring-opening polymerization (ROP). While γ-butyrolactone itself is thermodynamically challenging to polymerize due to its low ring strain, the presence of substituents on the ring can influence its polymerizability.
The ROP of γ-butyrolactone and its derivatives can lead to the formation of polyesters with properties that can be tuned by the nature of the substituent. For instance, the incorporation of γ-butyrolactone units into polyester chains has been shown to enhance biodegradability and flexibility. vot.pl Recent advances have demonstrated that the ROP of γ-butyrolactone can be achieved under specific conditions, such as high pressure or by using highly active catalysts, to yield poly(γ-butyrolactone) (PγBL). nih.gov This polymer is of significant interest as a biodegradable and bioresorbable material, as it degrades to γ-hydroxybutyric acid, a naturally occurring metabolite. nih.gov
The synthesis of homo-oligomeric diols of poly(γ-butyrolactone) has also been reported, which can serve as macro-initiators or building blocks for the synthesis of other polymers, such as polyurethanes. nih.gov The copolymerization of this compound with other cyclic esters, such as ε-caprolactone or lactide, is another strategy to create copolymers with tailored properties, combining the characteristics of both monomers.
| Polymerization Method | Monomers | Resulting Polymer/Oligomer | Potential Properties |
| Ring-Opening Polymerization (ROP) | This compound | Poly(4-butyl-γ-butyrolactone) | Biodegradable, potentially improved flexibility |
| Copolymerization | This compound and ε-caprolactone | Poly(4-butyl-γ-butyrolactone-co-ε-caprolactone) | Tunable degradation rates and mechanical properties |
| Oligomer Synthesis | This compound | Oligo(4-butyl-γ-butyrolactone) diols | Building blocks for polyurethanes and other block copolymers |
Chemical Reactivity and Mechanistic Investigations of 4 Butyldihydro 2 3h Furanone
Ring-Opening and Ring-Closing Equilibrium Dynamics of 4-Butyldihydro-2(3H)-furanone
The chemical behavior of this compound, a γ-lactone, is fundamentally governed by the equilibrium between its cyclic ester form and its corresponding open-chain hydroxy acid, γ-hydroxyheptanoic acid. This dynamic process involves the intramolecular esterification (ring-closing) of the hydroxy acid to form the lactone and the hydrolysis (ring-opening) of the lactone to yield the hydroxy acid.
The position of this equilibrium is highly dependent on the reaction conditions, particularly pH and the presence of a catalyst. In aqueous acidic or basic solutions, the equilibrium tends to favor the open-chain form, γ-hydroxyheptanoic acid. Conversely, under neutral or non-aqueous conditions, particularly with the application of heat and an acid catalyst to remove water, the cyclic lactone is the predominant species.
The stability of the five-membered furanone ring is a significant factor in this equilibrium. γ-lactones are generally more stable and more readily formed from their corresponding γ-hydroxy acids compared to other lactones (e.g., β- or δ-lactones) due to favorable thermodynamic and kinetic factors associated with the formation of a five-membered ring.
Nucleophilic and Electrophilic Reactivity of this compound
The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles, leading to the characteristic ring-opening reactions. The presence of the butyl group at the 4-position does not significantly alter the fundamental reactivity of the γ-butyrolactone core, although it may exert minor steric or electronic effects.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound proceeds via an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This process is reversible. youtube.com The reverse reaction is an intramolecular Fischer esterification. masterorganicchemistry.com
The mechanism involves the following steps:
Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the attacking water moiety to the ring ether oxygen.
Ring Opening: The protonated ether group is eliminated as a good leaving group (water), and the carbonyl group is reformed, leading to the open-chain γ-hydroxyheptanoic acid. youtube.com
Deprotonation: The regenerated catalyst is released.
This reaction is an equilibrium process, and the formation of the lactone can be favored by removing water from the reaction mixture. masterorganicchemistry.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (OH⁻), the lactone undergoes saponification. This is an irreversible process.
The mechanism involves:
Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon.
Ring Opening: This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring to form a carboxylate anion and a primary alcohol.
Protonation: Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final γ-hydroxyheptanoic acid product.
This compound readily reacts with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions proceed via nucleophilic attack on the carbonyl carbon, leading to ring-opening.
For example, the reaction with two equivalents of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds as follows:
The first equivalent of the Grignard reagent attacks the carbonyl carbon, opening the ring to form a ketone intermediate after an initial workup.
The second equivalent of the Grignard reagent then attacks the newly formed ketone, resulting in a tertiary alcohol. The final product, after acidic workup, is a diol. This reaction is a versatile method for converting lactones into complex polyfunctional molecules.
Table 1: Reactivity of this compound with Nucleophiles
| Reagent/Condition | Type of Reaction | Product after Workup | Mechanism |
| H₃O⁺ / H₂O | Acid-Catalyzed Hydrolysis | γ-Hydroxyheptanoic acid | AAC2 |
| NaOH / H₂O | Base-Catalyzed Hydrolysis | Sodium γ-hydroxyheptanoate | Saponification |
| CH₃MgBr (2 equiv.) | Organometallic Addition | 5-Methylhexane-1,4-diol | Nucleophilic Acyl Substitution followed by Addition |
| LiAlH₄ | Reduction | Heptane-1,4-diol | Nucleophilic Acyl Substitution |
Photochemical and Thermal Transformations of this compound
The study of photochemical and thermal transformations provides insight into the stability and alternative reaction pathways of lactones. Research on related 2(3H)-furanones has shown that these compounds can undergo various transformations upon exposure to light or heat. ias.ac.in
Photochemical Reactions: Upon UV irradiation, γ-lactones like this compound can potentially undergo decarbonylation (loss of CO) or other complex rearrangements. The specific pathway is dependent on the wavelength of light used and the presence of photosensitizers. Laser flash photolysis studies on similar furanones have been conducted to characterize the transient intermediates involved in these transformations. ias.ac.in
Thermal Reactions: At elevated temperatures, this compound may undergo decomposition. The stability of the lactone ring means that high temperatures are generally required. Potential thermal decomposition pathways could include decarboxylation or elimination reactions, depending on the specific conditions and the presence of catalysts.
Catalytic Transformations of this compound
In the presence of strong acids and under specific conditions, this compound can undergo rearrangements. While the five-membered ring is relatively stable, strong acid catalysis can promote ring-opening to form a carbocation intermediate (a protonated γ-hydroxy acid). This carbocation can then undergo various rearrangements, such as hydride or alkyl shifts, before re-closing to form a different, thermodynamically more stable lactone or eliminating to form an unsaturated carboxylic acid. The specific products of such rearrangements are highly dependent on the structure of the starting lactone and the reaction conditions employed.
Base-Catalyzed Reactions
The chemical reactivity of this compound under basic conditions is primarily dictated by two key features of its structure: the electrophilic nature of the carbonyl carbon within the lactone ring and the acidity of the protons on the α-carbon (the carbon atom adjacent to the carbonyl group). Consequently, bases can induce two principal types of transformations: nucleophilic acyl substitution leading to ring-opening, or deprotonation at the α-carbon to form a nucleophilic enolate intermediate, which can then undergo further reactions.
Nucleophilic Acyl Substitution: Hydrolysis
In the presence of strong bases, such as sodium hydroxide (NaOH), this compound undergoes a hydrolysis reaction, often referred to as saponification. This reaction involves the cleavage of the ester bond in the lactone ring. pearson.comwikipedia.org
The mechanism is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the lactone. pearson.com This step results in the formation of a transient, negatively charged tetrahedral intermediate. pearson.com Subsequently, this intermediate collapses, and the stable five-membered ring is cleaved through the breaking of the endocyclic C-O bond. This ring-opening process is thermodynamically favorable and results in the formation of a carboxylate ion and a primary alcohol group. pearson.com Under the basic reaction conditions, the carboxylic acid exists as its corresponding carboxylate salt, sodium 4-hydroxyoctanoate in the case of hydrolysis with NaOH. wikipedia.org The final hydroxy acid can be obtained by a subsequent acidic workup.
| Reactant | Base | Solvent | Product (Post-Workup) |
|---|---|---|---|
| This compound | Sodium Hydroxide (NaOH) | Water/Alcohol Mixture | 4-Hydroxyoctanoic acid |
Enolate Formation and Subsequent Reactions
When this compound is treated with a strong, non-nucleophilic base, the reaction follows a different pathway. Bases such as lithium diisopropylamide (LDA) are sterically hindered, which prevents them from attacking the carbonyl carbon. Instead, they selectively abstract a proton from the α-carbon. wikipedia.org This deprotonation generates a lithium enolate, a potent carbon-based nucleophile.
This enolate intermediate can then be utilized in a variety of subsequent synthetic transformations, allowing for the formation of new carbon-carbon bonds at the α-position.
Alkylation: The enolate can react with electrophiles like alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.
Aldol-type Condensation: The enolate can also add to the carbonyl group of aldehydes or ketones. This reaction, analogous to the aldol condensation, forms a β-hydroxy lactone after an acidic workup. Research on related γ-butyrolactones has shown that base precatalysts, such as sodium alkoxides, can be used to facilitate tandem aldol reaction/cyclization processes with aldehydes. nih.govresearchgate.net
The choice of base is critical in directing the reaction pathway. Nucleophilic bases favor ring-opening, while non-nucleophilic bases favor enolate formation.
| Base | Electrophile | Reaction Type | Resulting Product Structure |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Alkylation | 4-Butyl-3-methyldihydro-2(3H)-furanone |
| Lithium Diisopropylamide (LDA) | Acetaldehyde (CH₃CHO) | Aldol Addition | 4-Butyl-3-(1-hydroxyethyl)dihydro-2(3H)-furanone |
Advanced Spectroscopic and Computational Approaches to 4 Butyldihydro 2 3h Furanone Conformational Analysis
Conformational Preferences and Dynamics of 4-Butyldihydro-2(3H)-furanone
The conformational landscape of this compound is defined by the interplay between the ring pucker and the rotation of the exocyclic butyl group. The butyl substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation relative to the lactone ring. Generally, the pseudo-equatorial position is energetically favored to minimize steric hindrance.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For conformational analysis of γ-butyrolactone systems, the measurement of vicinal proton-proton coupling constants (³JHH) is particularly insightful. researchgate.net According to the Karplus equation, the magnitude of ³JHH is directly related to the dihedral angle between the coupled protons, which in turn depends on the ring's pucker and the substituent's orientation. By analyzing these couplings, the predominant conformation in solution can be established. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY, provide information on through-space distances between protons, which is invaluable for confirming the relative stereochemistry and preferred conformation. mdpi.comresearchgate.net
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, offers a powerful method for conformational analysis. bruker.comnih.gov As this compound is chiral, its VCD spectrum is highly sensitive to its three-dimensional structure. bruker.com By comparing the experimental VCD spectrum with spectra predicted for different low-energy conformers using quantum chemical calculations, the absolute configuration and the dominant solution-state conformation can be determined with high confidence. acs.org
Table 1: Representative NMR Parameters for Conformational Analysis of a Substituted γ-Butyrolactone Ring This table is illustrative, based on data for analogous compounds.
| Parameter | Typical Value Range | Conformational Information |
|---|---|---|
| ³J(H,H) cis | 6-9 Hz | Dihedral angle of ~0-30° |
| ³J(H,H) trans | 2-5 Hz | Dihedral angle of ~120-150° |
| NOE Signal | Present/Absent | Indicates spatial proximity (< 5 Å) between protons |
While a crystal structure for this compound itself is not publicly available, analysis of derivatives provides critical insights into the solid-state conformation. acs.orgnih.gov X-ray diffraction studies on the parent γ-butyrolactone and its derivatives consistently show a non-planar ring structure. researchgate.net These studies allow for the precise determination of bond lengths, bond angles, and torsional angles. The puckering of the five-membered ring can be quantitatively described using Cremer-Pople parameters. In the solid state, the γ-butyrolactone ring typically adopts an envelope conformation, where the Cγ atom (C4) is often the one puckered out of the plane. unicamp.br In a substituted lactone, the bulky alkyl group would be expected to occupy a pseudo-equatorial position to minimize steric interactions within the crystal lattice. unicamp.br
Table 2: Typical Geometric Parameters of a γ-Butyrolactone Ring from X-ray Crystallography of a Derivative Data is representative of the lactone ring system.
| Parameter | Typical Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| O-C (ring) Bond Length | ~1.46 Å |
| Ring Puckering Amplitude (q) | 0.2 - 0.4 Å |
| Puckering Phase Angle (Φ) | Varies with E or T conformer |
Quantum Chemical Calculations for this compound
Quantum chemical calculations are indispensable for interpreting experimental data and exploring conformational landscapes that may be inaccessible to direct measurement.
Density Functional Theory (DFT) is a widely used computational method for studying the structure and properties of organic molecules. unicamp.br For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G** basis set) can be employed to optimize the geometries of various possible conformers and calculate their relative energies. unicamp.brresearchgate.net These calculations can predict key geometric parameters, vibrational frequencies for comparison with IR and VCD spectra, and NMR chemical shifts and coupling constants. researchgate.netunicamp.br
Furthermore, DFT provides insight into the electronic structure. Analysis of the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) helps to understand reactivity. The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the carbonyl oxygen as a site of negative potential and the carbonyl carbon as a site of positive potential. researchgate.net
High-level ab initio calculations, such as the G4 and G4(MP2) composite methods, provide highly accurate estimations of molecular energies. mdpi.comresearchgate.net These methods can be used to perform a detailed scan of the potential energy surface of this compound. By systematically rotating the C3-C4 and C4-butyl bonds and modeling the ring-puckering motion, a comprehensive map of all stable conformers and the transition states connecting them can be generated. nih.gov The results of these calculations yield the relative Gibbs free energies of the different isomers, allowing for the prediction of their equilibrium populations at a given temperature. researchgate.net
Table 3: Illustrative Results from a Quantum Chemical Conformational Search on an Alkyl-γ-butyrolactone This table is a conceptual representation of typical computational outputs.
| Conformer | Ring Pucker | Butyl Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| 1 | C4-Envelope | Pseudo-equatorial | 0.00 | 85 |
| 2 | C3-Envelope | Pseudo-equatorial | 0.85 | 10 |
| 3 | C4-Envelope | Pseudo-axial | 1.50 | 5 |
Molecular Dynamics Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations offer a powerful tool to study the behavior of molecules over time, providing a dynamic picture of conformational flexibility and interactions with the surrounding environment. researchgate.net An all-atom MD simulation of this compound can be performed in a box of explicit solvent molecules (e.g., water or an organic solvent) to model its behavior in solution. rsc.org These simulations, which are governed by a chosen force field (e.g., OPLS/AA or GAFF), track the movements of every atom over a timescale of nanoseconds or longer. researchgate.netresearchgate.net
MD simulations reveal the time-averaged conformational preferences, the frequencies and pathways of ring puckering, and the rotational dynamics of the butyl side chain. nih.gov They also provide detailed information on solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the lactone's carbonyl oxygen and protic solvent molecules. researchgate.net Analysis of properties like the root-mean-square deviation (RMSD) can assess the stability of the complex over the simulation time. nih.gov This computational approach is crucial for understanding how the solvent environment modulates the conformational equilibrium and dynamic behavior of the molecule. rsc.org
Solvent Effects on this compound Conformation
The conformation of this compound is significantly influenced by the solvent environment. The polarity, hydrogen bonding capability, and dielectric constant of the solvent can alter the relative stability of different conformers. The γ-lactone ring typically adopts envelope (E) or twist (T) conformations. For γ-valerolactone, a similar γ-lactone, a conformational equilibrium exists between two envelope conformations where a ring atom is out of the plane of the other atoms. rsc.org In the case of this compound, the butyl group can occupy pseudo-equatorial or pseudo-axial positions, and the relative energies of these conformers are solvent-dependent.
Computational studies on related γ-lactones, such as 2-acetyl-γ-butyrolactone, have utilized quantum chemical methods like Density Functional Theory (DFT) to investigate conformational stability in both the gas phase and in aqueous solution. researchgate.net These studies reveal that solute-solvent interactions can stabilize or destabilize certain conformers, thereby shifting the equilibrium. For instance, polar solvents are expected to better solvate and stabilize conformers with larger dipole moments.
The influence of the solvent on conformational equilibria has been experimentally demonstrated for other lactones. In a study of D-mannurono-γ-lactone, the ratio of its α and β anomers was found to be dramatically different in deuterated water (D₂O) compared to deuterated dimethyl sulfoxide (B87167) (Me₂SO-d₆), as determined by NMR spectroscopy. nih.gov This highlights the profound effect of the solvent's hydrogen bonding capacity and polarity on the preferred molecular shape. While this compound does not have anomeric forms, this principle illustrates how solvent choice can dictate conformational preferences in cyclic esters.
| Solvent | % α-anomer | % β-anomer |
|---|---|---|
| D₂O | 34 | 66 |
| Me₂SO-d₆ | 72 | 28 |
This data illustrates that a polar protic solvent like water favors the β-anomer, whereas a polar aprotic solvent like DMSO favors the α-anomer, demonstrating a significant solvent-induced shift in conformational equilibrium. Similar solvent-induced conformational shifts are anticipated for this compound, affecting the orientation of the butyl side chain.
Intermolecular Interactions of this compound
This compound engages in various non-covalent intermolecular interactions, which are fundamental to its chemical behavior, solubility, and biological activity. These interactions are primarily governed by the molecule's functional groups: the ester group (specifically the carbonyl C=O) and the alkyl chain. The principal forces at play include hydrogen bonding, van der Waals forces (including London dispersion forces), and hydrophobic interactions.
Hydrogen Bonding: The carbonyl oxygen of the lactone ring is a hydrogen bond acceptor. This has been demonstrated in studies of similar lactones. A spectroscopic and computational investigation of a complex between phenol (B47542) and γ-butyrolactone (GBL) confirmed the formation of a relatively strong hydrogen bond, with the phenol acting as the proton donor to the GBL carbonyl group. acs.org This type of interaction is crucial when this compound is in protic solvents like water or alcohols, or when interacting with biological molecules containing hydrogen bond donor groups like hydroxyl (-OH) or amine (-NH) moieties.
Hydrophobic and van der Waals Interactions: The four-carbon butyl chain and the aliphatic part of the furanone ring are nonpolar and primarily engage in hydrophobic and van der Waals interactions. In studies of the binding of various γ-lactones to human serum albumin (HSA), it was found that these interactions are key driving forces for binding. nih.govdoi.org The binding affinity of γ-lactones to HSA was shown to increase with the length of the alkyl side chain, indicating a positive correlation between hydrophobicity and binding strength. nih.govdoi.org Molecular docking and dynamics simulations revealed that the lactones situate within a hydrophobic cavity of the protein. nih.govdoi.org
| γ-Lactone | Binding Energy (kcal/mol) |
|---|---|
| γ-Hexanolactone | 5.40 |
| γ-Heptalactone | 5.58 |
| γ-Nonanolactone | 6.26 |
| γ-Decalactone | 6.60 |
Note: While γ-octalactone was not explicitly listed in this specific dataset, the trend clearly suggests its binding energy would fall between that of γ-heptalactone and γ-nonanolactone, underscoring the importance of the butyl chain in mediating hydrophobic interactions.
n → π Interactions:* A more subtle but significant non-covalent interaction is the n → π* interaction. This involves the transfer of electron density from a lone pair (n) of a donor atom to an antibonding π* orbital of a nearby acceptor group. In the context of lactones, an n → π* interaction can occur between the lone pair of the ester's single-bonded oxygen and the π* orbital of the carbonyl group. In molecules containing adjacent carbonyl groups, such as N-acyl homoserine lactones, this type of interaction between the amide carbonyl oxygen (donor) and the lactone carbonyl (acceptor) has been shown to be structurally important. rsc.org Such intramolecular and intermolecular n → π* interactions can influence the conformation and reactivity of the lactone ring.
Spectroscopic techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these interactions. Changes in the vibrational frequency of the C=O stretch in FTIR spectra can indicate its involvement in hydrogen bonding. In NMR, chemical shift perturbations upon interaction with another molecule provide direct evidence of binding and can help identify the specific atoms involved. nih.gov For instance, NMR analysis of γ-lactones binding to HSA revealed that the lactone ring itself was the primary group bound to the protein. nih.govdoi.org
Biological Activity and Mechanistic Insights of 4 Butyldihydro 2 3h Furanone in Non Human Systems
Role of 4-Butyldihydro-2(3H)-furanone in Inter-Species Chemical Communication
This compound, also known as γ-octalactone, is a naturally occurring compound that plays a significant role in how different species interact through chemical signals. chemeo.comnist.govfao.org
γ-Butyrolactones (GBLs) in general are a major class of signaling molecules, often referred to as "bacterial hormones," that regulate secondary metabolism in actinomycetes. rsc.orgrsc.orgchemrxiv.org In several Streptomyces species, these small autoregulatory molecules are involved in controlling the onset of secondary metabolite production and morphological differentiation. nih.gov The signaling cascade for A-factor in Streptomyces griseus is a well-studied example of a complex regulatory system involving γ-butyrolactones. nih.gov In Streptomyces coelicolor, γ-butyrolactones stimulate the production of antibiotics by binding to a receptor protein, ScbR, which in turn releases the repression of its target genes. nih.gov This binding causes conformational changes in the receptor, leading to the expression of antibiotic biosynthesis gene clusters. nih.gov
While the broader class of γ-butyrolactones is well-established as signaling molecules, specific pheromonal activity for this compound has been noted in various contexts. For instance, it has been identified in human skin volatiles, which can influence the attraction of mosquitoes. nih.gov Additionally, this compound and its derivatives are found in various natural sources, contributing to the flavor and aroma of products like rapeseed oil and aged spirits, where it imparts a coconut-like scent. evitachem.comresearchgate.net
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. nih.gov While direct studies on the allelopathic effects of this compound are not extensively detailed, the broader family of γ-butyrolactone derivatives has been explored for its role in plant protection. acs.org
Research into related compounds provides insight into potential mechanisms. For example, some allelochemicals can inhibit seed germination, root extension, and nutrient uptake, thereby helping a plant species dominate its habitat. nih.gov They can affect plant physiology by modifying respiration, enzyme activity, and photosynthesis rates. nih.gov Phenolic allelochemicals, for instance, can alter plant growth regulator levels by stimulating IAA oxidase activity. nih.gov Other studies have synthesized γ-butyrolactone derivatives and evaluated their efficacy against plant viruses like the tobacco mosaic virus (TMV), with some compounds showing significant antiviral properties. acs.orgnih.govnyxxb.cn The α-methylene-γ-butyrolactone moiety, in particular, is crucial for antifungal activity against various plant pathogens.
| Derivative Type | Observed Effect | Target Organism | Reference |
|---|---|---|---|
| α-Methylene-γ-butyrolactone derivatives | Antifungal activity | Valsa mali, Fusarium graminearum | nih.gov |
| Podophyllotoxin-derived γ-butyrolactone | Antiviral activity | Tobacco Mosaic Virus (TMV) | acs.org |
| α-Hydroxy-γ-butyrolactone derivatives | Antiviral activity | Tobacco Mosaic Virus (TMV) | nyxxb.cn |
Receptor Binding Studies and Target Identification in Model Systems
The biological effects of this compound and related lactones are mediated through their interaction with specific molecular targets. In actinomycetes, γ-butyrolactone signaling molecules bind to receptor proteins, which are typically dimeric regulators containing a ligand-binding pocket in each subunit. nih.gov This binding induces a conformational change that relieves DNA binding and activates gene expression. nih.gov
In other systems, γ-butyrolactone derivatives have been shown to interact with different receptors. For example, N-substituted 4-amino-3,3-dipropyl-2(3H)-furanones act as positive allosteric modulators of the GABA(A) receptor. nih.gov Radioligand displacement studies showed that these compounds did not bind to the benzodiazepine (B76468) or GABA recognition sites but did weakly displace [³⁵S]-TBPS, suggesting a different binding site. nih.gov Another butyrolactone derivative, Butyrolactone I, was found to be a cyclin-dependent kinase (CDK) inhibitor that also shows partial agonist activity for the peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net Competitive binding assays confirmed its ability to bind to PPARγ. researchgate.net
While direct receptor binding studies for this compound are limited, research on related furanones indicates that they can interfere with quorum sensing in bacteria by targeting specific enzymes involved in bacterial communication, such as LuxS. evitachem.com This highlights the potential for this class of compounds to have multiple molecular targets depending on the organism and cellular context.
In Vitro Assays for Molecular Target Elucidation
The molecular mechanisms underlying the biological activity of this compound and related furanone compounds have been explored through various in vitro assays. A primary focus of this research has been the elucidation of their targets within bacterial systems, particularly concerning the disruption of cell-to-cell communication, known as quorum sensing (QS).
While the interference with QS is a significant mechanism, investigations into related furanone structures suggest other potential targets. For the broader class of furanones, proposed mechanisms include the direct binding to proteins via hydrogen bonds, which can alter protein conformation and function. Furthermore, these compounds can influence the activity of various enzymes, such as oxidoreductases and transferases, thereby affecting critical metabolic pathways. However, in some bacteria like Bacillus subtilis, the response to furanones appears to be independent of the QS system, suggesting that the exact molecular targets can vary between different bacterial species. nih.gov
Structure-Activity Relationships for Receptor Agonism/Antagonism
The relationship between the chemical structure of furanone compounds and their biological activity (Structure-Activity Relationship, SAR) is a key area of investigation for understanding their interaction with molecular targets. While specific receptor agonism or antagonism studies for this compound are not extensively detailed in the available literature, research on analogous furanone derivatives provides valuable insights.
Modifications to the core furanone structure have been shown to significantly impact biological efficacy. For instance, a synthesized 2(5H)-furanone derivative incorporating chlorinated furanone, sulfonyl, and L-menthol moieties exhibited potent antibacterial and biofilm-suppressing activity, highlighting that the addition of different functional groups is crucial for its mechanism of action. nih.gov Similarly, the introduction of a butylthio group at position 5 of the furanone ring is thought to enhance the compound's ability to bind to the active sites of enzymes.
General strategies for exploring the SAR of this compound class involve the targeted modification of functional groups. Introducing different substituents at the lactone or side-chain positions allows researchers to probe how these changes affect binding affinity and biological response. These studies help to map the structural requirements for optimal interaction with bacterial targets, such as the enzymes involved in quorum sensing or metabolic pathways.
Anti-Microbial and Anti-Fungal Properties of this compound in Non-Human Systems
This compound, as part of the furanone chemical class, is recognized for its antimicrobial properties. evitachem.com These compounds have been investigated for their ability to inhibit the growth of various pathogenic microbes, including both bacteria and fungi.
The primary focus of research has been on the antibacterial effects against Gram-positive bacteria. nih.gov Studies on furanone derivatives show significant activity against strains such as Staphylococcus aureus (including methicillin-resistant variants), Staphylococcus epidermidis, and Bacillus cereus. nih.gov The activity of some derivatives is highly specific, affecting Gram-positive bacteria at low concentrations while leaving Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa unaffected. nih.gov
The anti-fungal potential of furanones has also been noted, with some studies showing growth inhibition of pathogenic fungi. For example, extracts from endophytic fungi, which can naturally produce a variety of secondary metabolites, have demonstrated activity against Aspergillus chrysogenium and Aspergillus fumigatus. ekb.eg
The following table details the antimicrobial spectrum of a specific 2(5H)-furanone derivative, F105, illustrating the selective activity characteristic of some compounds in this class.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 32 |
| Staphylococcus epidermidis | Gram-positive | 8 | 32 |
| Bacillus cereus | Gram-positive | 16 | 32 |
| Bacillus subtilis | Gram-positive | 16 | 32 |
| Micrococcus luteus | Gram-positive | 8 | 32 |
| Klebsiella pneumoniae | Gram-negative | >128 | >128 |
| Serratia marcescens | Gram-negative | >128 | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 | >128 |
| Escherichia coli | Gram-negative | >128 | >128 |
| Data adapted from a study on the 2(5H)-furanone derivative F105. nih.gov |
Mechanistic Investigations of Growth Inhibition
The growth inhibition caused by this compound and related compounds stems from several distinct mechanisms. The most prominently studied of these is the disruption of bacterial quorum sensing (QS). evitachem.com QS is a system of stimulus and response correlated to population density, which bacteria use to coordinate collective behaviors such as biofilm formation, virulence, and antibiotic resistance. evitachem.com
Beyond anti-QS activity, furanones may exert direct antimicrobial effects through other mechanisms. Research on the compound class suggests that they can disrupt the integrity of microbial cell membranes and interfere with essential metabolic pathways, leading to growth inhibition and cell death.
Synergistic Effects with Other Biologically Active Compounds
A significant aspect of the biological activity of this compound is its potential for synergistic effects when combined with other bioactive agents, particularly conventional antibiotics. This synergy arises primarily from its mechanism of action against bacterial communication and biofilm formation.
By interfering with quorum sensing, furanones can enhance the susceptibility of bacteria to antibiotics. evitachem.com Biofilms typically provide a physical barrier that prevents antibiotics from reaching their bacterial targets. By inhibiting biofilm development, this compound can render bacterial colonies more vulnerable to treatment, allowing antibiotics to penetrate more effectively and exert their bactericidal or bacteriostatic effects. evitachem.com This synergistic relationship suggests that furanones could be used as adjuvant therapies to improve the efficacy of existing antibiotic treatments against resistant bacterial strains.
Analytical Chemistry Methodologies for Quantification and Detection of 4 Butyldihydro 2 3h Furanone
Chromatographic Separation Techniques for Complex Matrices
Chromatography is the cornerstone for the analysis of 4-butyldihydro-2(3H)-furanone, providing the necessary separation from other volatile and non-volatile compounds present in the sample. The choice of chromatographic technique depends on the analyte's properties, the complexity of the matrix, and the specific analytical goal, such as routine quantification or enantiomeric purity assessment.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed technique for the analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information for definitive identification. zaiput.commdpi.com The volatility of γ-octalactone makes it an ideal candidate for GC analysis.
Research Findings:
In the analysis of wines, GC-MS is frequently used to quantify γ-octalactone and other lactones. A stable isotope dilution assay (SIDA) using deuterated analogues of the lactones as internal standards, followed by GC-MS analysis, has been shown to be a highly accurate and reproducible method. chromatographyonline.com For instance, in a study of Australian wines, γ-octalactone was a common lactone found in both red and white varieties. chromatographyonline.com Another study on wines utilized headspace solid-phase microextraction (HS-SPME) followed by GC-MS, which proved to be a suitable technique for the quantitative analysis of γ-octalactone among other lactones. nih.govevitachem.com The method was optimized and validated for reproducibility, with detection limits in the low µg/L range. evitachem.com
The selection of the GC column is critical for separating γ-octalactone from isomers and other matrix components. A variety of capillary columns have been successfully used, including mid-polar phases like DB-624, DB-17MS, and non-polar phases like DB-5. zaiput.comchromatographyonline.com The MS detector is typically operated in electron impact (EI) mode, and quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where characteristic ions of γ-octalactone are monitored. sun.ac.za
| Matrix | Sample Preparation | GC Column | Key Findings/Quantification Data | Reference |
|---|---|---|---|---|
| Wine | HS-SPME | Not specified | Detection limit for γ-octalactone in the low µg/L range. | evitachem.com |
| Australian Wine | SPE with deuterated internal standards (SIDA) | Not specified | Max concentration in white wines: 8.5 µg/L; Max concentration in red wines: 4.2 µg/L. | chromatographyonline.com |
| Beef | HS-SPME | DB-17MS | Amounts of γ-octalactone decreased linearly with increasing α-Tocopherol levels. | chromatographyonline.com |
| Chicken | Not specified | DB-624 | Identified as a key odorant with coconut and creamy notes. | zaiput.com |
| Dry-Cured Ham | HS-SPME | Not specified | Detected in all ham samples at relatively low concentrations. | mdpi.com |
High-Performance Liquid Chromatography (HPLC) Applications
While GC-MS is more common for volatile compounds like γ-octalactone, High-Performance Liquid Chromatography (HPLC) has specific applications, particularly in the analysis of its non-volatile precursors. The direct analysis of γ-octalactone by HPLC is less frequent but possible.
Research Findings:
HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying non-volatile precursors of oak lactones, including those of β-methyl-γ-octalactone (whiskey lactone), a related compound. kpfu.ruresearchgate.net Studies on oak wood extracts have used LC-MS/MS to identify glycosidic precursors of lactones. researchgate.net For example, a method was developed for the direct quantification of a precursor of cis-β-methyl-γ-octalactone in oak wood using HPLC, which was then compared to an indirect GC-MS method. scielo.brwhiterose.ac.uk
For the direct analysis of the lactone itself, a reverse-phase (RP) HPLC method has been described for 4-octanolide (a synonym for γ-octalactone). phenomenex.com This method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. phenomenex.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. phenomenex.com
| Analyte | Method | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| 4-Octanolide (γ-Octalactone) | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV or MS | phenomenex.com |
| Oak Lactone Precursors | HPLC | Not specified | Not specified | Not specified | scielo.brwhiterose.ac.uk |
| Oak Lactone Precursors | LC-MS/MS | Not specified | Binary gradient of 0.1% acetic acid in water and acetonitrile | MS/MS | researchgate.net |
Chiral Chromatography for Enantiomeric Purity Assessment
This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. These enantiomers often exhibit different sensory properties and can have different biological origins. Therefore, assessing the enantiomeric ratio is important for flavor chemistry and authenticity analysis. Chiral gas chromatography is the predominant technique for this purpose.
Research Findings:
The enantiomeric separation of γ-lactones, including γ-octalactone, is typically achieved using a GC equipped with a chiral stationary phase. Cyclodextrin-based columns are particularly effective. A stable isotope dilution assay (SIDA) method has been extended for use with a chiral phase GC column (Rt-betaDEXcst) to allow for the quantification of individual enantiomers of γ-octalactone in wines. chromatographyonline.com This research found that in botrytized white wines, the (R)-enantiomer of γ-octalactone was generally more prevalent than the (S)-counterpart. chromatographyonline.com
Another approach involves on-line coupled reversed-phase liquid chromatography to gas chromatography (RPLC-GC) using a permethylated β-cyclodextrin column as the enantioselective stationary phase in the GC dimension. elementlabsolutions.com This setup allows for the enantiodifferentiation of a range of chiral lactones, including γ-octalactone. elementlabsolutions.com Research has also focused on synthesizing optically pure standards of the (R)- and (S)-enantiomers, which are essential for determining the elution order and for accurate quantification on chiral columns. chromatographyonline.commdpi.com
| Chiral Stationary Phase | Application | Key Finding | Reference |
|---|---|---|---|
| Rt-betaDEXcst | Quantification of enantiomers in botrytized and red wines. | (R)-enantiomer was generally more prevalent in the analyzed wines. | chromatographyonline.com |
| Permethylated β-cyclodextrin | On-line RPLC-GC analysis of chiral lactones. | Achieved successful enantiodifferentiation of γ-octalactone. | elementlabsolutions.com |
| Chiral Gas Chromatography Column (unspecified) | Quantification of individual enantiomers in red wine. | Developed a method to quantify individual enantiomers of several γ-lactones. | mdpi.com |
Advanced Sample Preparation Strategies for this compound Analysis
Effective sample preparation is a critical prerequisite for the accurate chromatographic analysis of this compound. The goal is to extract the analyte from the sample matrix, concentrate it, and remove interfering substances that could affect the separation and detection.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile compounds, including γ-octalactone. mdpi.com It is most often used in the headspace mode (HS-SPME), where a coated fiber is exposed to the vapor phase above the sample. evitachem.comnih.gov
Research Findings:
HS-SPME coupled with GC-MS has been successfully applied to determine γ-octalactone in a variety of matrices. In wine analysis, different SPME fiber coatings have been tested to optimize the extraction of lactones. evitachem.com Factors influencing extraction efficiency, such as extraction time and temperature, sample pH, and ionic strength, are typically optimized to achieve the best sensitivity. evitachem.com For example, a study on peach volatiles used a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber and optimized the headspace equilibrium and extraction times.
The technique has also been applied to more complex matrices like dry-cured hams and beef. mdpi.comchromatographyonline.com In these cases, HS-SPME allows for the extraction of aroma-active compounds, including this compound, while leaving non-volatile matrix components like fats and proteins behind. mdpi.com In some cases, an alternative to SPME, stir-bar sorptive extraction (SBSE), has been used, which offers a larger volume of extraction phase and can provide lower detection limits for trace-level chiral compounds.
Liquid-Liquid Extraction Optimization
Liquid-Liquid Extraction (LLE) is a classical and robust technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Optimization of LLE involves the careful selection of the extraction solvent and the adjustment of experimental conditions to maximize the recovery of the target analyte. chromatographyonline.com
Research Findings:
The choice of solvent is the most critical parameter in LLE. evitachem.com For the extraction of γ-lactones, various solvents have been investigated. A study on the recovery of γ-decalactone, a structurally similar compound, found that diethyl ether was the most effective solvent among those tested (including heptane (B126788) and dichloromethane), achieving over 99% recovery when used at a 1:1 volume ratio with the sample. nih.gov Dichloromethane (B109758) is another commonly used solvent for extracting flavor compounds, including lactones, from alcoholic beverages and fruit extracts. elementlabsolutions.com
The efficiency of LLE can be further optimized by adjusting several parameters:
Solvent-to-Sample Ratio: Increasing the volume of the organic solvent relative to the aqueous sample generally improves recovery. A ratio of 7:1 is often cited as a generic optimum, though the ideal ratio depends on the analyte's partition coefficient. evitachem.com In the case of γ-decalactone, a 1:1 ratio was more effective than a 1:2 solvent-to-sample ratio. nih.gov
pH of the Aqueous Phase: The pH of the sample can significantly influence the extraction of ionizable compounds. For lactones, which can be susceptible to hydrolysis into their corresponding hydroxy acids under certain pH conditions, controlling the pH is important. Acidification of the medium has been shown to increase the concentration of γ-decalactone, likely by favoring the closed-ring lactone form. nih.gov
Salting-Out Effect: The addition of a salt, such as sodium chloride (NaCl) or sodium sulfate, to the aqueous phase can decrease the solubility of organic analytes and drive them into the organic extraction solvent, thereby increasing the extraction efficiency. evitachem.comelementlabsolutions.com
Back-extraction is an additional step that can enhance selectivity. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase with a modified pH, which can help to remove impurities that were co-extracted.
Derivatization for Enhanced Detectability
For certain analytical techniques, particularly gas chromatography (GC), the derivatization of this compound can significantly improve its detectability and chromatographic behavior. myu-group.co.jpmdpi.com Derivatization methods aim to increase the volatility, thermal stability, and ionization efficiency of the analyte, leading to lower detection limits and more reliable quantification. myu-group.co.jp
One common strategy involves the ring-opening of the lactone to its corresponding hydroxy acid, followed by esterification or silylation of the hydroxyl and carboxyl groups. For instance, stable isotope dilution assays have been developed where the lactone ring is opened, esterified, and then oxidized to create deuterated analogues for use as internal standards. researchgate.netnih.gov Reagents such as N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) have been successfully used for the derivatization of related lactones, as it effectively derivatizes the corresponding sodium salts which are nonvolatile. scispace.com The choice of derivatizing agent is critical; for example, acidic conditions required for some reagents like diazomethane (B1218177) can cause the hydroxy acid to cyclize back to the lactone, making it an unsuitable choice. scispace.com
Another approach utilizes reagents that target the carbonyl group of the lactone. Girard's Reagent T, for example, reacts with the ketone group within the lactone structure, increasing the boiling point and improving stability for analysis by techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). myu-group.co.jp This method has been shown to prevent the evaporation of volatile lactones during analysis, leading to more stable and reliable detection over time. myu-group.co.jp
Table 1: Derivatization Reagents and their Applications for Lactone Analysis
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |
| N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | Hydroxyl and Carboxyl (after ring-opening) | GC-MS | Increases volatility and thermal stability. scispace.com | scispace.com |
| Girard's Reagent T | Carbonyl | MALDI-MS | Increases boiling point and stability, improves ionization. myu-group.co.jp | myu-group.co.jp |
| Acetic Anhydride (B1165640) | Hydroxyl and Amine groups (on related compounds) | GC-MS | Protects reactive groups, prevents chemical reactions. mdpi.com | mdpi.com |
| Pentafluorobenzyl bromide | Hydroxyl (on related furanones) | GC-MS | Creates a stable, less polar derivative for SPME-GC/MS. nih.gov | nih.gov |
Spectroscopy-Based Quantification of this compound
Spectroscopic methods offer powerful tools for the quantification and structural elucidation of this compound without the need for chromatographic separation in some cases.
Quantitative NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of organic molecules, including lactones. tandfonline.comnih.govmdpi.comresearchgate.net The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei responsible for that signal. mdpi.com This allows for accurate quantification without the need for identical reference standards for each analyte, which is a significant advantage over chromatographic techniques. tandfonline.comresearchgate.net
For the analysis of lactones like this compound, ¹H NMR is commonly employed. nih.gov The method involves selecting specific, well-resolved proton signals of the target analyte and comparing their integral values to the integral of a known amount of an internal standard. mdpi.com Key experimental parameters such as the relaxation delay (D1) and the number of scans (NS) must be optimized to ensure accurate and reproducible results. mdpi.com The choice of a suitable deuterated solvent is also critical to ensure the solubility of both the analyte and the internal standard, and to avoid signal overlap. mdpi.com The purity of aryltetralin lactone lignans, for example, has been successfully determined using qHNMR with an average recovery of 100.2% and a relative standard deviation (RSD) of 0.51%, demonstrating the accuracy of the method. mdpi.com
Infrared and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, creating a unique "fingerprint" that can be used for identification and, in some cases, quantification.
Infrared Spectroscopy (IR): The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This peak is typically observed in the region of 1770 cm⁻¹. acs.org The presence of C-H stretching vibrations from the butyl chain and the furanone ring are also evident in the spectrum. sphinxsai.com
Raman Spectroscopy: Raman spectroscopy is also a valuable tool for the analysis of lactones. researchgate.netscience.govnih.gov The Raman spectrum of γ-butyrolactone, a related compound, shows characteristic bands that can be assigned to specific vibrational modes. researchgate.netresearchgate.net For α-acetyl-γ-butyrolactone, strong bands for CH₂ asymmetric and symmetric stretching have been observed in the FT-Raman spectrum. sphinxsai.com Raman spectroscopy has been used to monitor the interconversion of γ-butyrolactone (GBL) and gamma-hydroxybutyric acid (GHB) in various solutions, demonstrating its utility in studying reaction kinetics and stability. nih.gov
Table 2: Key Spectroscopic Data for γ-Lactone Identification
| Spectroscopic Technique | Key Feature | Typical Wavenumber/Chemical Shift | Reference |
| ¹H NMR | Protons adjacent to the ring oxygen and carbonyl group | Varies depending on substitution | nih.govmdpi.com |
| ¹³C NMR | Carbonyl carbon of the lactone ring | Varies depending on substitution | nih.gov |
| Infrared (IR) | C=O stretching vibration of the lactone | ~1770 cm⁻¹ | acs.org |
| Raman | Ring breathing modes, C-H stretching | Varies | sphinxsai.comresearchgate.net |
Environmental and Biological Sample Analysis of this compound (excluding human samples)
The detection and quantification of this compound in environmental and biological matrices present unique challenges due to the complexity of the samples and the often low concentrations of the analyte.
Detection in Plant Extracts and Volatiles
This compound, or γ-octalactone, is a volatile organic compound found in various plants, contributing to their characteristic aroma. nih.govebi.ac.uk It has been identified in fruits such as peaches, mangoes, and woodland strawberries. nih.govebi.ac.uknih.gov Analytical techniques for its detection in plant materials often involve headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). nih.gov
Headspace solid-phase microextraction (HS-SPME) is a common method for extracting volatile compounds from plant matter. acs.org This technique allows for the pre-concentration of analytes before introduction into the GC-MS system. For instance, γ-octalactone has been identified as a characteristic volatile in certain genotypes of woodland strawberry (Fragaria vesca). nih.gov In a study on 'Friar' plums, 5-Butyldihydro-2(3H)-furanone was among the furanone compounds detected. tandfonline.com Similarly, it has been found in Camellia oleifera seed oil and wheat grain. mdpi.comfrontiersin.org
Table 3: Occurrence of this compound in Various Plant Species
| Plant Species | Common Name | Matrix Analyzed | Analytical Method | Reference |
| Fragaria vesca | Woodland Strawberry | Fruit volatiles | HS-SPME GC-MS | nih.gov |
| Prunus salicina L. cv. Friar | Plum | Ripe fruit pulp | GC-MS | tandfonline.com |
| Mangifera indica | Mango | Headspace volatiles | GC-EAG, GC-MS | ebi.ac.uk |
| Asimina triloba | Pawpaw | Fruit | GC-O, GC-MS | cabidigitallibrary.org |
| Camellia oleifera | Oil-seed Camellia | Seed oil | GC-MS | mdpi.com |
| Triticum aestivum | Bread Wheat | Grain | GC-MS | frontiersin.org |
Analysis in Microbial Fermentation Broths
Microbial fermentation is a significant source of this compound. evitachem.com Various microorganisms, including fungi and bacteria, are capable of producing this lactone. evitachem.com Monitoring its concentration in fermentation broths is essential for process optimization and yield determination.
The analysis typically involves extraction of the compound from the fermentation broth followed by quantification using chromatographic methods. The progress of the fermentation can be monitored by assaying for the concentration of the lactone or its precursor hydroxy acid using techniques like GC or HPLC. google.comgoogleapis.com For example, the production of γ-octalactone by the fungus Auriporia aurulenta in submerged cultures has been quantified, with production levels reaching 0.37 mg/L. mdpi.com Similarly, the fermentation of castor oil by Yarrowia lipolytica has been shown to produce γ-decalactone, a related compound. The fermentation process can be followed by measuring substrate consumption, pH changes, or oxygen uptake. google.com
Table 4: Production of γ-Lactones in Microbial Fermentations
| Microorganism | Substrate | Product | Concentration | Reference |
| Auriporia aurulenta | Umbu residue | γ-Octalactone | 0.37 mg/L | mdpi.com |
| Mortierella isabellina | Ethyl caprylate | γ-Octalactone | 2.62 g/L | googleapis.com |
| Ischnoderma resinosuma | Not specified | γ-Octalactone | 14.9 µg/kg | mdpi.com |
Monitoring in Environmental Compartments (air, water, soil)
The monitoring of this compound in the environment is crucial for understanding its distribution, fate, and transport. As a volatile organic compound (VOC) found in various consumer products and generated during activities such as cooking, its presence has been noted in different environmental matrices. evitachem.comacs.orgwikipedia.org Analytical methodologies for its detection and quantification primarily rely on chromatographic techniques, which offer the necessary selectivity and sensitivity for complex environmental samples.
Monitoring in Air
This compound has been identified as a component of fine organic aerosols in urban environments. wikipedia.org A significant source of this compound in the atmosphere is meat cooking operations. wikipedia.org The monitoring of airborne this compound typically involves the collection of particulate matter followed by chemical analysis.
Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for the analysis of this compound in air samples. acs.org Air sampling methodologies often involve drawing a known volume of air through a filter to collect particulate matter. The collected organic compounds are then extracted from the filter using solvents like a dichloromethane and methanol (B129727) mixture. acs.org The resulting extract is concentrated and injected into the GC-MS system for separation and quantification. acs.org For some applications, two-dimensional gas chromatography (GCxGC) coupled with a nitrogen chemiluminescence detector (NCD) has been noted as a highly sensitive technique for analyzing complex organic compounds in atmospheric aerosols, with this compound being among the compounds this method can analyze. whiterose.ac.uk
Research into emissions from Chinese cooking has provided specific data on the concentration of this compound in particulate organic matter (POM). acs.org These findings highlight how different cooking styles can influence emission levels. acs.org
Table 1: Emission of this compound from Chinese Cooking
| Cooking Style | Mean Concentration (ng/mg of POM) ± Standard Deviation |
| Cantonese | 188 ± 96 |
| Sichuan | 172 ± 47 |
| Dongbei | 177 ± 67 |
| Hunan | 21 ± 45 |
| Source: Environmental Science & Technology acs.org |
Monitoring in Water
The detection of this compound in water is important due to its potential for environmental release and its sensory properties. The odor threshold of the (S)-enantiomer in water is approximately 130 µg/L, while the (R)-enantiomer has a threshold of about 300 µg/L. core.ac.uk These low thresholds mean that even small concentrations can be perceived.
Standard analytical methods for quantifying volatile organic compounds in aqueous samples, such as GC-MS, are suitable for monitoring this compound. mst.dk Sample preparation for water analysis typically involves an extraction step to isolate the compound from the water matrix and concentrate it. Common techniques include liquid-liquid extraction (LLE) with a solvent like pentane (B18724) or solid-phase extraction (SPE), where the compound is adsorbed onto a solid sorbent and then eluted with a solvent. mst.dk While specific studies detailing the routine monitoring of this compound in natural water bodies are not widely available, the established analytical procedures for similar compounds are directly applicable.
Monitoring in Soil
Monitoring this compound in soil is relevant for assessing contamination from spills or deposition from the atmosphere. perfumersupplyhouse.com The analysis would typically involve collecting a soil sample, followed by solvent extraction to transfer the compound from the soil matrix into a liquid phase. A mixture of methanol and dichloromethane has been used for extraction from solid samples. mst.dk The resulting extract would then be analyzed, usually by GC-MS. mst.dk
The mobility of lactones in soil can be inferred from their physicochemical properties. For instance, the related compound butyrolactone is expected to have very high mobility in soil based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). charite.de This suggests that this compound may also be mobile in soil, although its specific mobility would be influenced by the butyl substituent. There is currently a lack of published research detailing measured concentrations of this compound in soil environments.
Applications of 4 Butyldihydro 2 3h Furanone in Non Clinical Research and Industrial Contexts
Role of 4-Butyldihydro-2(3H)-furanone in Flavor and Fragrance Chemistry
This compound, or γ-octalactone, is a widely utilized compound in the flavor and fragrance industries. scentree.cochemeo.com It is prized for its distinctive and pleasant aroma, most commonly described as creamy, fatty, coconut-like, and fruity. scentree.coku.ac.kesigmaaldrich.com This sensory profile makes it a valuable ingredient for enhancing a wide array of products, from perfumes and cosmetics to a multitude of food items. scentree.coresearchgate.net In perfumery, it is used to impart milky notes in peach and coconut reconstitutions and adds depth to heavy floral accords like tuberose and jasmine. scentree.copellwall.com Its excellent tenacity, despite a relatively low boiling point, makes it a functional modifier or substitute for coumarin (B35378) in fougère and lavender fragrance types. pellwall.com
Contribution to Aroma Profiles of Natural Products
This compound is a naturally occurring volatile organic compound that contributes to the characteristic aroma of numerous foods and beverages. rsc.orgresearchgate.net It has been identified as a flavor constituent in a variety of fruits, including apricots, peaches, pineapples, mangoes, and papayas. scentree.corsc.orgnih.gov Beyond fruits, it is also a component of the aroma profile in products like blue cheese, fresh beef, and cured ham. rsc.orgebi.ac.uk
Research into the composition of alcoholic beverages has frequently identified γ-octalactone. For instance, a study of Australian wines detected its presence in both white and red varieties. The highest concentrations were found in Botrytis style white wines, which can contain up to 8.5 µg/L. ebi.ac.uk The compound's presence in oak barrels also contributes to the flavor profile of aged spirits. wikipedia.org
Below is a table detailing the presence and concentration of this compound in select natural products as documented in scientific literature.
| Natural Product | Finding | Reported Concentration (if available) | Reference |
|---|---|---|---|
| Peaches (Prunus persica) | Identified as a volatile flavor compound. | N/A | rsc.orgcymitquimica.com |
| Mangoes (Mangifera indica) | Identified as an electrophysiologically active volatile. | N/A | rsc.orgmdpi.com |
| Beef (Bos taurus) | Identified as a volatile compound. | Levels decrease with increasing alpha-Tocopherol. | ebi.ac.uk |
| Australian White Wines | Detected in 28 of 58 wines studied. | Up to 8.5 µg/L (in Botrytis style). | ebi.ac.uk |
| Australian Red Wines | Detected in 56 of 120 wines studied. | Up to 4.2 µg/L. | ebi.ac.uk |
| Pineapples (Ananas comosus) | Found in high concentration relative to other foods. | Not quantified. | scentree.co |
Use as a Building Block in Artificial Flavor Formulations
The distinct sensory characteristics of this compound make it a versatile tool for flavorists in creating and enhancing artificial flavor profiles. ku.ac.ke Its creamy, coconut-like character is used to add richness and specific notes to a wide range of food products, including baked goods, candies, and ice cream. researchgate.netacs.org While delta-octalactone (B1662039) is the primary driver of coconut aroma in nature, the softer, creamy profile of γ-octalactone is often preferred in creative flavor formulations. ku.ac.ke It is particularly effective in dairy applications, where it can impart a rich, buttery flavor to products like milk chocolate and fresh cream. scentree.coku.ac.ke
The following interactive table provides suggested starting levels for incorporating this compound into various flavor profiles, as intended for beverages dosed at 0.05%.
| Flavor Category | Specific Flavor | Suggested Starting Level (ppm) | Effect | Reference |
|---|---|---|---|---|
| Savory | Bacon | 50 | Enhances with a soft coconut note. | ku.ac.ke |
| Roast Beef | 100 | Enhances the effect of grilled fat. | ku.ac.ke | |
| Fried Chicken | 100 | Adds depth to the fried flavor. | ku.ac.ke | |
| Grill | 300 | A starting point for a prominent grilled note. | ku.ac.ke | |
| Ham | 20 | Provides a finishing touch. | ku.ac.ke | |
| Cooked Vegetables | 5 - 15 | Adds a beneficial trace note. | ku.ac.ke | |
| Tropical Fruit | Coconut | 5000 | Acts as the main lactone for a creamy profile. | ku.ac.ke |
| Guava | 50 | Softens the impact of other lactones like gamma-decalactone (B1670016). | ku.ac.ke | |
| Jackfruit | 100 | Balances aggressive flavor profiles. | ku.ac.ke | |
| Orchard Fruit | Apricot | 50 - 200 | Partners well with gamma-decalactone for a ripe profile. | ku.ac.ke |
| Nectarine | 200 | Effective for enhancing nectarine character. | ku.ac.ke | |
| Peach | Up to 500 | Creates a rich, fruity profile. | ku.ac.ke | |
| Other | Cereal | 500 | Very effective in enhancing cereal notes. | ku.ac.ke |
| Milk Chocolate | 200 | Enhances creamy character. | ku.ac.ke | |
| Hazelnut | 80 | Rounds out nut flavors. | ku.ac.ke |
Intermediacy of this compound in Organic Synthesis
In the field of organic synthesis, this compound serves as a functionalized building block. acs.org Its structure, containing a reactive carbonyl group within a stable five-membered lactone ring, allows for various chemical transformations such as nucleophilic addition, oxidation, and condensation reactions. wikipedia.org
Precursor for Advanced Materials
The use of lactones as monomers for the synthesis of biodegradable polyesters through ring-opening polymerization is a significant area of materials science. While γ-lactones like this compound are generally less reactive and harder to homopolymerize than their larger-ring counterparts (e.g., ε-caprolactone) due to thermodynamic constraints, they can be employed as comonomers. wikipedia.orgwikipedia.orgnih.gov Copolymerization of a γ-lactone with a more reactive monomer can yield polymers with tailored properties, such as a lower melting point or modified biodegradability. wikipedia.org Although γ-butyrolactone and γ-valerolactone are more commonly cited in polymerization studies, the principle extends to other γ-lactones, positioning this compound as a potential monomer for creating specialized biomaterials and polymers. acs.orgwikipedia.org
Synthesis of Complex Natural Products
While this compound is itself a natural product, its application as a starting material for the total synthesis of other complex natural products is not extensively documented. It has been noted that γ-octalactone is not typically used as a precursor for other molecules of olfactory interest. scentree.co However, the lactone functional group is a common motif in many biologically active molecules, including some insect pheromones. Synthetic strategies more commonly focus on the creation of specific enantiomers of γ-octalactone from complex chiral precursors like L-glutamic acid, highlighting its importance as a synthetic target rather than a starting block. mdpi.com The compound can also serve as a building block for synthesizing various pharmaceutical compounds and other complex molecules, leveraging the reactivity of its lactone ring. scentree.coresearchgate.net
Agrochemical and Pest Management Applications of this compound
A highly significant application of this compound is in agrochemical contexts, particularly in pest management. Research has demonstrated that it acts as a powerful oviposition stimulant for several economically important and invasive insect pests. mdpi.com
This compound is a key olfactory cue that mediates oviposition site selection for the oriental fruit fly (Bactrocera dorsalis), a devastating horticultural pest. mdpi.comnih.gov Gravid females show a strong behavioral response, laying significantly more eggs on substrates treated with γ-octalactone. mdpi.comnih.gov Studies have shown that this response is mediated through an innate recognition template (IRT), meaning the fly has an inborn preference for this chemical cue, which it associates with a suitable host for its larvae, such as mango. mdpi.com The compound alone can trigger the egg-laying behavior, even overriding other sensory inputs. mdpi.com
Similar effects have been observed in the Queensland fruit fly (Bactrocera tryoni), which also shows strong aggregation and oviposition in response to γ-octalactone. This property has significant practical applications for pest control, including:
Monitoring and Trapping: The compound can be used as a lure in traps to monitor pest populations.
Mass-Rearing: It can be used in facilities that rear insects for Sterile Insect Technique (SIT) programs to encourage egg-laying.
Attract-and-Kill Strategies: It could be integrated into systems that attract pests to a location where they are exposed to an insecticide. mdpi.com
Beyond fruit flies, γ-octalactone has also been investigated for its role in the chemical ecology of other insects. It has been identified as a potential alarm pheromone component in the giant Asian honey bee, Apis dorsata.
Insect Pheromone Research and Development
Lactones are a well-established class of semiochemicals, compounds used by insects to communicate. While specific research singling out this compound as a primary pheromone is not extensively documented, the furanone chemical family is crucial in insect attraction. Structurally similar compounds are known to function as pheromones or attractants. For instance, (R)-dihydro-4-propyl-2(3H)-furanone, a related compound with a propyl group instead of a butyl group, is noted for its application as a precursor to pheromone-based insect attractants. chemicalbook.com
The isomer, 5-butyldihydro-2(3H)-furanone (commonly known as γ-octalactone), is a documented insect attractant. ebi.ac.uk It is a volatile compound found in fruits like peaches and mangoes and has been identified as an attractant for the female Oriental fruit fly, Bactrocera dorsalis. ebi.ac.uk Studies on the medfly, Ceratitis capitata, have also identified various furanone derivatives as constituents of the male-produced pheromone blend, highlighting the importance of this class of compounds in insect communication. iaea.org Although direct evidence for this compound is limited, the established role of its analogues suggests its potential as a subject for further investigation in the development of novel, species-specific insect management strategies.
Table 1: Examples of Furanone Derivatives in Insect Chemical Ecology
| Compound Name | Role | Associated Insect(s) |
| (R)-dihydro-4-propyl-2(3H)-furanone | Precursor to insect attractants | Not specified |
| 5-Butyldihydro-2(3H)-furanone (γ-Octalactone) | Attractant | Oriental fruit fly (Bactrocera dorsalis) |
| Dihydro-3-methyl-2(3H)-furanone | Pheromone blend component | Medfly (Ceratitis capitata) |
Herbicide and Fungicide Lead Compound Studies (mechanistic focus)
The furanone scaffold is a recurring motif in various biologically active natural products and has been investigated for its potential antimicrobial properties. Research into furanone derivatives has revealed mechanisms that could be harnessed for developing new herbicides and fungicides. While studies focusing explicitly on the 4-butyl isomer are scarce, the activities of related compounds provide a mechanistic blueprint.
Studies on other furanones suggest potential modes of action. For example, certain furanone compounds are known to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates functions like biofilm formation. evitachem.com By disrupting these pathways, furanones can prevent the formation of resilient microbial communities. Another identified mechanism is the disruption of microbial cell membranes, leading to a loss of integrity and cell death. For instance, 2(3H)-Furanone, dihydro-4-hydroxy- has been shown to inhibit the growth of various pathogenic fungi through this mechanism. Similarly, 3-Dodecyldihydro-2(3H)-furanone has demonstrated antifungal properties against Candida species by significantly inhibiting biofilm formation.
These findings suggest that this compound, by virtue of its furanone core and lipophilic butyl chain, could potentially exhibit similar activities. The butyl group may facilitate interaction with and penetration of lipid-rich cell membranes, making it a candidate for lead compound studies in the search for novel agrochemicals.
Table 2: Mechanistic Insights from Furanone Derivatives in Antimicrobial Research
| Furanone Derivative | Observed Activity | Proposed Mechanism of Action |
| General Furanones | Anti-biofilm | Interference with quorum sensing pathways. evitachem.com |
| 2(3H)-Furanone, dihydro-4-hydroxy- | Antimicrobial | Disruption of microbial cell membranes. |
| 3-Dodecyldihydro-2(3H)-furanone | Antifungal | Inhibition of biofilm formation. |
This compound in Polymer Science and Materials Engineering
In the realm of materials science, lactones are valued as monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). The properties of the resulting polymers can be fine-tuned by the substituents on the lactone ring.
Monomer for Specialty Polymer Synthesis
This compound is a potential monomer for creating specialty polyesters. The polymerization of γ-butyrolactone (the parent compound of the furanone family) is thermodynamically challenging, but the presence of substituents on the ring can increase ring strain and facilitate polymerization. The synthesis of polyesters from substituted lactones can lead to materials with tailored thermal and mechanical properties. While specific polymerization studies of the 4-butyl isomer are not widely reported, the principles of ROP of other alkyl-substituted γ-butyrolactones suggest that poly(this compound) would be an aliphatic polyester. The butyl side chain would be expected to influence the polymer's characteristics, likely increasing its hydrophobicity and lowering its glass transition temperature compared to unsubstituted polylactone.
Additive for Enhanced Material Properties
Beyond its role as a monomer, this compound has potential as an additive to modify the properties of existing polymers. Its molecular structure, combining a polar lactone group with a nonpolar butyl chain, gives it amphiphilic characteristics. This could be leveraged for use as a plasticizer or compatibilizer in polymer blends.
Research on similar long-chain alkyl furanones supports this potential. For example, 3-Dodecyldihydro-2(3H)-furanone can be incorporated into polymer matrices to improve material properties. Its hydrophobic nature enhances water resistance, making it suitable for applications in coatings and packaging materials. By analogy, the butyl group in this compound could be used to impart hydrophobicity and flexibility to polymer formulations, potentially improving their processability and performance in specific applications.
Environmental Occurrence, Fate, and Ecotoxicology of 4 Butyldihydro 2 3h Furanone
Natural Sources and Distribution of 4-Butyldihydro-2(3H)-furanone
This compound, also known as γ-octalactone, is a volatile organic compound naturally present in a wide variety of flora, fauna, and food products. nih.gov Its characteristic creamy, coconut-like, and fruity aroma contributes significantly to the sensory profile of many fruits and fermented goods. chemicalbull.comperfumerflavorist.com
The compound has been identified in numerous fruits, including apricots, peaches, mangos, raspberries, and blackberries. chemicalbull.comfragranceconservatory.com It is also found in dairy products such as milk and butter. fragranceconservatory.comalibaba.com Beyond fruits and dairy, γ-octalactone is a natural constituent of roasted beef, ham, and certain grains like wheat and triticale when they are affected by mycobiota. nih.govmdpi.com The presence of this lactone is notable in aged spirits and wines, where it is leached from oak barrels during the aging process, imparting characteristic flavor notes. researchgate.net Additionally, it has been detected in the fruit of the Vangueria madagascariensis tree and in raw red jujube. researchgate.netgoogle.com
| Category | Specific Source | Reference |
|---|---|---|
| Fruits | Apricot, Peach, Mango | chemicalbull.comfragranceconservatory.com |
| Raspberry, Blackberry | fragranceconservatory.com | |
| Vangueria madagascariensis | researchgate.net | |
| Red Jujube (raw) | google.com | |
| Akebia trifoliata | nih.gov | |
| Dairy Products | Milk | fragranceconservatory.comalibaba.com |
| Butter | fragranceconservatory.com | |
| Meat Products | Beef (roasted) | nih.gov |
| Iberian Ham | nih.gov | |
| Grains | Wheat, Durum Wheat, Triticale (with mycobiota) | mdpi.com |
| Fungi | Fusarium poae, Antrodia camphorata | nih.govmdpi.com |
| Other | Oak Barrels (leached into spirits/wine) | researchgate.net |
The formation of this compound in nature occurs through several biosynthetic routes, primarily in microorganisms like yeasts and fungi. mdpi.comresearchgate.net These pathways can be broadly categorized as de novo biosynthesis and biotransformation. google.com
De novo biosynthesis involves the creation of the lactone from simple carbon sources like sugars. researchgate.net The general mechanism involves several steps:
Fatty Acid Synthesis: The microorganism utilizes a substrate, such as glucose, to synthesize fatty acids. researchgate.net
Hydroxylation: A key step is the enzymatic hydroxylation of a fatty acid at a specific position. For γ-octalactone, this occurs on the fourth carbon (C4). vulcanchem.comresearchgate.net
β-Oxidation: The resulting hydroxy fatty acid is then shortened through cycles of the β-oxidation pathway. mdpi.com
Lactonization: This process generates a 4-hydroxyoctanoic acid intermediate, which undergoes spontaneous intramolecular cyclization (esterification) under acidic conditions to form the stable five-membered ring of γ-octalactone. mdpi.comresearchgate.net
Several microorganisms are known for their ability to produce γ-octalactone. The yeast Sporidiobolus salmonicolor and fungi like Fusarium poae can synthesize it de novo. mdpi.comresearchgate.net Fungi from the genus Mortierella are used in industrial bioconversion for the stereoselective synthesis of the (S)-enantiomer from caprylic acid, achieving high yields. vulcanchem.com The oleaginous yeast Yarrowia lipolytica is also widely used for the biotransformation of fatty acids, such as ricinoleic acid, into various lactones, including γ-octalactone. researchgate.net Recent biotechnological advancements include the use of genetically modified microorganisms that overexpress specific enzymes, like cytochrome P450 monooxygenases, to efficiently convert fatty acid substrates into the desired lactone. google.com
This compound is distributed across various terrestrial and, to a lesser extent, aquatic ecosystems. In agricultural ecosystems, it is found in cereal grains, often as a result of fungal activity. mdpi.com Its presence in numerous fruits and the plants that bear them, such as Vangueria madagascariensis, integrates it into forest and horticultural ecosystems. fragranceconservatory.comresearchgate.net
The compound's production by fungi means it is a component of the soil and decaying organic matter micro-ecosystems where these microbes thrive. nih.govresearchgate.net While it is soluble in water, its environmental fate in aquatic systems is a subject of ecotoxicological concern. nih.govaxxence.de It is classified as harmful to aquatic life with long-lasting effects. axxence.deaxxence.de In soil, it is expected to have very high mobility based on its estimated soil adsorption coefficient (Koc). thegoodscentscompany.com
Environmental Degradation Pathways of this compound
The environmental persistence and degradation of this compound are influenced by both biological and abiotic processes. Data suggests the compound is not readily biodegradable, indicating a degree of persistence in the environment. axxence.deprodasynth.com
Specific research on the photolytic degradation mechanism of this compound is limited. However, studies on related furanones and esters indicate that they can be susceptible to degradation upon exposure to UV light. researchgate.net The degradation of similar compounds can proceed via radical-mediated oxidation. plos.org The synthesis of γ-lactones can be achieved through photoredox-catalyzed reactions, which involve the generation of radical intermediates under the influence of light. mdpi.com This suggests that a similar radical-based pathway could contribute to its degradation. One study on fortified wines noted that esters, a class to which lactones belong, were degraded during light irradiation, although other components in the wine matrix offered some protection. researchgate.net
There is conflicting information regarding the biodegradability of this compound. Several sources based on REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) dossier information classify the compound as "not readily biodegradable." axxence.deaxxence.deprodasynth.com A specific study conducted under OECD Guideline 301D reported 49% biodegradation over 21-28 days. axxence.deprodasynth.com
In contrast, other studies on related compounds suggest a potential for biodegradation. For example, polymers based on γ-octalactone and other similar lactones have shown good biodegradability based on biochemical oxygen demand (BOD) tests. colab.ws Furthermore, a simulation in a standard biological sewage treatment plant model predicted that approximately 77% of the compound would be degraded, with the remainder partitioning to water (11.3%), sludge (10.8%), and air (0.6%). thegoodscentscompany.com Despite these model-based predictions, the experimental data pointing to slow degradation currently defines its classification.
Ecotoxicological Impact Assessments of this compound on Non-Human Species
Ecotoxicological studies have been conducted to assess the impact of this compound on various trophic levels in aquatic environments. Based on data from the European Chemicals Agency (ECHA), the compound is classified as harmful to aquatic life with long-lasting effects (Aquatic Chronic 3, H412). axxence.deaxxence.deeuropa.eu
The toxicity varies among different aquatic organisms. For fish, an acute toxicity study on Zebra Fish (Danio rerio) showed a 96-hour LC50 (lethal concentration for 50% of the population) of >100 mg/L, indicating low acute toxicity to this species. europa.eu However, the assessment for aquatic invertebrates shows a higher level of toxicity. A study on Daphnia magna determined a 48-hour EC50 (effective concentration for 50% of the population) of 8.1 mg/L based on mobility inhibition. europa.eu This value falls within the 1-10 mg/L range, which classifies the substance as toxic to aquatic invertebrates. For algae, a 72-hour study on the growth inhibition of Desmodesmus subspicatus resulted in an ErC50 (concentration causing a 50% reduction in growth rate) of 34.1 mg/L. europa.eu
| Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Fish | Danio rerio (Zebra Fish) | LC50 | 96 hours | >100 | europa.eu |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 (Immobilisation) | 48 hours | 8.1 | europa.eu |
| Algae | Desmodesmus subspicatus (Green Algae) | ErC50 (Growth Rate) | 72 hours | 34.1 | europa.eu |
The ecotoxicological profile, combined with its limited biodegradability, leads to its classification as a substance with long-lasting harmful effects on aquatic ecosystems. axxence.deeuropa.eu
Effects on Aquatic Organisms (e.g., fish, invertebrates)
The ecotoxicological profile of this compound in aquatic environments indicates that it is harmful to aquatic life, particularly with long-lasting effects. hekserij.nlprodasynth.comaxxence.de Classification of this substance often includes a warning for its chronic hazard to aquatic ecosystems. prodasynth.comaxxence.de However, some assessments suggest that based on the available data, the criteria for classification as dangerous to the environment are not fully met, though large or frequent spills could have hazardous effects. synerzine.com
Research has yielded varying results regarding the acute toxicity of the compound to different aquatic species. For fish, one study identified a 96-hour median lethal concentration (LC50) between 100 and 215 mg/L for the golden ide (Leuciscus idus). prodasynth.com Another study reported a 96-hour LC50 value of >3.125 mg/L for an unspecified fish species. johndwalsh.com
For aquatic invertebrates, a 48-hour median effective concentration (EC50) for Daphnia magna has been reported as 3.176 mg/L. johndwalsh.com A significantly higher EC50 of 70,790 mg/L has also been reported for the same species. prodasynth.com Similarly, toxicity to algae varies, with one study showing a 72-hour EC50 of 13.06 mg/L, while another found a 48-hour ErC50 of 77,816 mg/L for Pseudokirchneriella subcapitata. prodasynth.comjohndwalsh.com
Table 1: Aquatic Toxicity Data for this compound
| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Fish (Leuciscus idus) | 96 hours | LC50 | 100 - 215 | prodasynth.com |
| Fish | 96 hours | LC50 | >3.125 | johndwalsh.com |
| Invertebrate (Daphnia magna) | 48 hours | EC50 | 3.176 | johndwalsh.com |
| Invertebrate (Daphnia magna) | 48 hours | EC50 | 70,790 | prodasynth.com |
| Algae/Aquatic Plants | 72 hours | EC50 | 13.06 | johndwalsh.com |
Impact on Terrestrial Flora and Fauna (e.g., insects, plants)
There is a significant lack of available data regarding the specific effects of this compound on terrestrial organisms. ixom.com While it is a component of some natural products, such as truffles, and has been identified in hobby products like modeling clay, its direct impact on terrestrial insects, plants, and other fauna has not been extensively studied. mst.dkmdpi.com The absence of research in this area means that the potential risks to terrestrial ecosystems remain largely unknown.
Bioaccumulation Potential in Food Chains (non-human)
The potential for this compound to bioaccumulate in non-human food chains is considered low. johndwalsh.com Bioaccumulation refers to the process where the concentration of a chemical increases in organisms over time, relative to the chemical's concentration in the environment.
The partition coefficient (LogP) of 1.9 and a soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1349 at 20°C provide further insight into its environmental behavior. hekserij.nljohndwalsh.com These values suggest a moderate tendency to adsorb to organic matter in soil and sediment, but a low potential for significant bioaccumulation in organisms. johndwalsh.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| γ-octalactone |
| gamma-octalactone |
| Leuciscus idus |
| Daphnia magna |
Future Research Directions and Emerging Trends in 4 Butyldihydro 2 3h Furanone Studies
Integration of Artificial Intelligence and Machine Learning in 4-Butyldihydro-2(3H)-furanone Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of this compound by accelerating discovery and optimizing processes. nih.gov These computational tools can analyze vast datasets to predict chemical properties, reaction outcomes, and biological activities, significantly reducing the time and cost of experimental work. nih.govmdpi.com
One key application of AI and ML is in the prediction and optimization of reaction conditions. nih.gov For the synthesis of γ-butyrolactones like this compound, ML algorithms can be trained on existing reaction data to identify the optimal catalysts, solvents, temperatures, and other parameters to maximize yield and selectivity. nih.gov This data-driven approach surpasses traditional trial-and-error methods in efficiency. nih.gov Furthermore, the integration of high-throughput experimentation with ML can rapidly generate large datasets to further refine these predictive models. nih.gov
AI is also being employed to elucidate complex reaction mechanisms. For instance, automated reaction path search methods can explore various potential pathways for a given transformation, identifying the most energetically favorable routes. acs.org This has been successfully applied to understand complex rearrangements during γ-butyrolactone synthesis. acs.org
Another emerging area is the use of ML to predict the physicochemical properties of furanone derivatives. researchgate.netmdpi.com By developing models based on molecular structure, researchers can estimate properties like solubility, stability, and electrochemical stability, which is crucial for applications in areas like battery technology where γ-butyrolactone is considered as a potential solvent. researchgate.netmdpi.com This predictive capability allows for the in-silico screening of numerous candidate molecules before committing to their synthesis.
The table below summarizes potential applications of AI and ML in this compound research.
| Application Area | AI/ML Technique | Potential Impact |
| Synthesis Optimization | Supervised Learning, Reinforcement Learning | Increased reaction yields, reduced byproducts, and faster process development. nih.govaaai.org |
| Mechanism Elucidation | Automated Reaction Path Search (e.g., AFIR) | Deeper understanding of reaction pathways and transition states. acs.org |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Rapid screening of derivatives for desired physical and chemical properties. researchgate.net |
| Biocatalyst Engineering | Machine Learning-guided protein engineering | Development of more efficient and selective enzymes for biomanufacturing. |
Sustainable Synthesis and Biomanufacturing of this compound
In line with the principles of green chemistry, a significant research thrust is focused on developing sustainable methods for the synthesis of this compound. This involves the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient processes.
Biomass-derived starting materials are at the forefront of this effort. Researchers are exploring pathways to produce γ-butyrolactones from renewable resources like succinic acid and tartaric acid, which can be obtained from biomass. mdpi.com For example, the catalytic transfer hydrogenation of succinic acid has been shown to yield γ-butyrolactone. mdpi.com Another approach involves the vapor-phase dehydrocyclization of biomass-derived 1,4-butanediol (B3395766) over novel catalysts, which has demonstrated high yields and selectivity. rsc.org
Biomanufacturing, which utilizes microorganisms or enzymes to produce chemicals, offers a promising and sustainable alternative to traditional chemical synthesis. evitachem.com Certain strains of fungi and bacteria are capable of biotransforming substrates like carbohydrates into this compound. evitachem.com For instance, microbial fermentation using specific strains of Bacillus bassiana or Saccharomyces cerevisiae has shown potential. evitachem.com The molecular mechanisms underlying furanone production in microorganisms like Zygosaccharomyces rouxii are being investigated to enhance production efficiency. nih.gov
The development of novel catalysts is also crucial for sustainable synthesis. This includes the design of efficient and recyclable catalysts for reactions such as the hydrogenation of maleic anhydride (B1165640) and the dehydrogenation of 1,4-butanediol. lookchem.com The use of photoredox catalysis in conjunction with a hydrogen atom transfer (HAT) catalyst presents a novel and efficient method for synthesizing γ-butyrolactones from allylic alcohols using CO2 as a C1 source. acs.org
| Sustainable Approach | Starting Material | Key Technology | Research Focus |
| Catalytic Conversion | Succinic Acid, Tartaric Acid | Heterogeneous Catalysis, Catalytic Transfer Hydrogenation | Development of active and selective catalysts for converting bio-based acids. mdpi.com |
| Biomass Dehydrocyclization | 1,4-Butanediol | Nanocomposite Catalysts | High-yield production from biomass-derived diols. rsc.org |
| Microbial Fermentation | D-glucose, Fructose | Zygosaccharomyces rouxii, Bacillus bassiana | Understanding and engineering metabolic pathways for enhanced production. evitachem.comnih.gov |
| Photocatalysis | Allylic Alcohols, CO2 | Photoredox and Hydrogen Atom Transfer (HAT) Catalysis | Utilization of light energy and CO2 for efficient synthesis. acs.org |
Advanced Characterization Techniques for In Situ Monitoring of this compound
To gain a deeper understanding of the formation and reactions of this compound, researchers are increasingly turning to advanced analytical techniques that allow for real-time, in situ monitoring. These methods provide valuable insights into reaction kinetics, intermediate formation, and product distribution as they occur.
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) is a powerful tool for real-time measurement of volatile organic compounds, including furanones. copernicus.org This technique offers high sensitivity and can detect compounds at very low concentrations without extensive sample preparation. copernicus.org It is particularly useful for studying the atmospheric chemistry of furanones and for monitoring their formation in complex matrices like food during processing. copernicus.org
Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the identification and quantification of volatile compounds like this compound. nih.gov Advances in GC technology, such as two-dimensional gas chromatography (GC×GC), provide enhanced separation power, allowing for the resolution of complex mixtures and the identification of trace components. whiterose.ac.uk
Spectroscopic techniques are also being employed for in situ analysis. For example, nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, providing structural information about reactants, intermediates, and products. acs.org The development of specialized NMR probes and flow cells facilitates the study of reactions under various conditions.
The table below highlights some advanced characterization techniques and their applications in the study of this compound.
| Technique | Principle | Application in this compound Research |
| Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) | Soft chemical ionization followed by time-of-flight mass analysis. | Real-time monitoring of volatile furanone formation and degradation. copernicus.org |
| Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) | Two columns with different selectivities coupled in series with a time-of-flight mass spectrometer. | High-resolution separation and identification of furanones in complex mixtures. whiterose.ac.uk |
| In Situ NMR Spectroscopy | Measurement of nuclear magnetic resonance spectra directly in the reaction vessel. | Real-time tracking of reaction kinetics and intermediate species. acs.org |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | Analysis of furanone production in biological systems. nih.gov |
Exploration of Novel Biological Targets for this compound in Non-Human Systems
While the role of γ-butyrolactones as signaling molecules in bacteria, particularly in the genus Streptomyces, is well-established, future research aims to uncover their functions in a broader range of non-human systems. nih.gov These compounds are known to regulate antibiotic production and morphological differentiation in streptomycetes. nih.govcaister.com
There is growing evidence that γ-butyrolactones play a role in interspecies communication. acs.org The widespread presence of γ-butyrolactone receptor genes in Streptomyces strains that lack the corresponding biosynthetic genes suggests that these bacteria can sense and respond to signals produced by other species. acs.org This opens up avenues for discovering new natural products by activating silent biosynthetic gene clusters. acs.orgmicrobiologyresearch.org
The ecological functions of γ-butyrolactones are also a key area of investigation. It is hypothesized that these signaling molecules can influence the structure and function of microbial communities. microbiologyresearch.org Research is underway to understand how these compounds mediate interactions between different microorganisms in their natural habitats.
Furthermore, the discovery of new γ-butyrolactone structures and their cognate biosynthetic gene clusters in diverse bacterial families expands the known taxonomic range of organisms that utilize this class of signaling molecules. microbiologyresearch.org This provides opportunities to explore their roles in bacteria not previously known to produce them. microbiologyresearch.org
| Research Area | Organism/System | Potential Role of this compound |
| Interspecies Signaling | Streptomyces and other bacteria | Activation of silent natural product gene clusters. acs.orgmicrobiologyresearch.org |
| Microbial Ecology | Soil and marine environments | Structuring microbial communities and mediating interactions. microbiologyresearch.org |
| Antibiotic Regulation | Streptomyces species | Control of secondary metabolite production. nih.govcaister.com |
| Morphological Differentiation | Streptomyces species | Regulation of developmental processes. nih.govcaister.com |
Interdisciplinary Approaches to this compound Research
The complexity of this compound research necessitates a move towards more interdisciplinary approaches. The integration of expertise from chemistry, biology, engineering, and data science is crucial for making significant advancements.
Collaboration between synthetic chemists and chemical engineers is essential for translating novel laboratory-scale syntheses into efficient and scalable industrial processes. nih.gov This includes process optimization, reactor design, and downstream processing.
The partnership between biochemists and molecular biologists is key to understanding and engineering the biological production of this compound. This involves elucidating biosynthetic pathways, identifying and characterizing key enzymes, and using synthetic biology tools to create optimized microbial cell factories. nih.gov
The synergy between analytical chemists and computational scientists is driving the development of more powerful methods for detecting and analyzing furanones. This includes the use of advanced instrumentation coupled with sophisticated data analysis techniques to interpret complex datasets. researchgate.netcopernicus.org
Furthermore, collaborations between ecologists and chemists are needed to unravel the roles of these compounds in natural ecosystems. This involves field studies to measure the distribution of γ-butyrolactones and laboratory experiments to understand their effects on microbial communities. microbiologyresearch.org
This collaborative spirit is expected to accelerate the pace of discovery and innovation in the field of this compound research, leading to new applications and a deeper understanding of this versatile molecule.
Q & A
Q. Key Considerations :
- Purity control via fractional distillation (boiling point: ~48–49°C at 1 mmHg) .
- Byproduct analysis using GC-MS to detect unreacted precursors or oxidation products .
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
Primary Techniques :
| Method | Key Parameters | Reference |
|---|---|---|
| IR Spectroscopy | C=O stretch at ~1770 cm⁻¹, C-O-C at ~1250 cm⁻¹ | |
| NMR | ¹H NMR: δ 4.3–4.5 (m, lactone ring protons) | |
| Mass Spectrometry | Molecular ion peak at m/z 156 (C₉H₁₆O₂) |
Q. Advanced Confirmation :
- X-ray Crystallography : Resolves stereochemistry (e.g., rel-(4R,5R) diastereomers) .
- Chromatographic Purity : GC retention time alignment with NIST reference data .
Advanced: How can trace amounts of this compound be detected in biological matrices?
Q. Methodological Answer :
Q. Case Study :
- Dihydro-5-tetradecyl-2(3H)-furanone (structurally analogous) was detected in skin lipid extracts using similar protocols .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic environments?
Q. Methodological Answer :
- DFT Calculations :
- Docking Studies :
Advanced: How to resolve contradictions in reported bioactivity data for furanone derivatives?
Methodological Answer :
Case Example :
- Toxicity Discrepancies :
- Resolution Strategies :
Advanced: What safety protocols are critical for handling this compound in vitro?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
